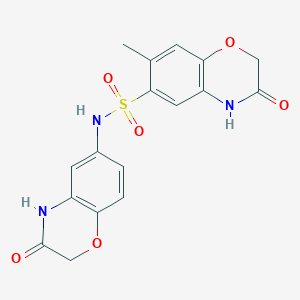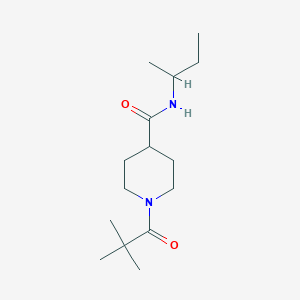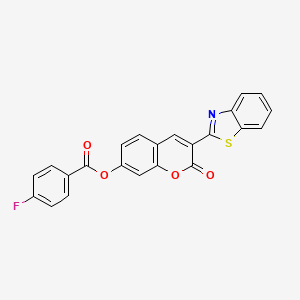![molecular formula C20H24N2O4 B4706033 N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide](/img/structure/B4706033.png)
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide
Descripción general
Descripción
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide, commonly referred to as MPB, is a chemical compound that has garnered significant attention in scientific research due to its potential use in various fields.
Mecanismo De Acción
MPB exerts its effects by binding to the sigma-2 receptor, which is overexpressed in cancer cells and has been implicated in the pathogenesis of Alzheimer's disease. By binding to this receptor, MPB inhibits the growth of cancer cells and reduces the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and amyloid-beta plaques, MPB has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPB in lab experiments is its specificity for the sigma-2 receptor, which allows for targeted inhibition of cancer cells and amyloid-beta plaques. However, one limitation is that MPB is relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several potential future directions for research on MPB. One area of focus could be on developing more stable analogs of MPB that retain its specificity for the sigma-2 receptor. Another area of interest could be on investigating the potential use of MPB in other diseases that involve the sigma-2 receptor, such as schizophrenia and depression. Additionally, further research could be done to elucidate the exact mechanism by which MPB exerts its anti-inflammatory and anti-oxidant effects.
Aplicaciones Científicas De Investigación
MPB has been studied extensively for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to reduce the formation of amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3-[(3-propoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-11-26-18-9-5-7-16(14-18)20(24)22-17-8-4-6-15(13-17)19(23)21-10-12-25-2/h4-9,13-14H,3,10-12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACBLGYZMVDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4705954.png)


![4-bromo-N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzamide](/img/structure/B4706003.png)
![ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4706007.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B4706023.png)
![4-[ethyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4706031.png)
![2-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4706040.png)
![7-[chloro(difluoro)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4706045.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4706055.png)
![2-(1-piperidinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4706056.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]benzonitrile hydrobromide](/img/structure/B4706067.png)
![ethyl 4-{3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B4706069.png)
